molecular formula C14H16N2O2 B085612 3,3'-Dimethoxybenzidine CAS No. 119-90-4

3,3'-Dimethoxybenzidine

Cat. No. B085612
CAS RN: 119-90-4
M. Wt: 244.29 g/mol
InChI Key: JRBJSXQPQWSCCF-UHFFFAOYSA-N
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Patent
US04427783

Procedure details

A solution of 0.36 g of o-dianisidine dihydrochloride (1 mmole) in 45 ml (0.2 M HCl was cooled in an ice bath. To this was added dropwise (to keep the temperature below 5° C.) a solution of 0.17 g of sodium nitrite (2.46 mmole) in 5 ml distilled water. An orange color formed immediately. The mixture was stirred for another 30 minutes at 4° C. before using.
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[C:11]([O:16][CH3:17])[CH:10]=2)[CH:6]=[CH:5][C:4]=1[NH2:18].Cl.Cl.Cl.N([O-])=O.[Na+]>>[CH3:17][O:16][C:11]1[CH:10]=[C:9]([C:7]2[CH:6]=[CH:5][C:4]([NH2:18])=[C:3]([O:2][CH3:1])[CH:8]=2)[CH:14]=[CH:13][C:12]=1[NH2:15] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.Cl.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0.17 g
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for another 30 minutes at 4° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added dropwise (
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C.
DISTILLATION
Type
DISTILLATION
Details
distilled water
CUSTOM
Type
CUSTOM
Details
An orange color formed immediately

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.